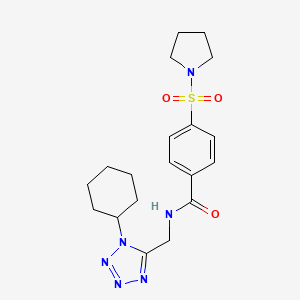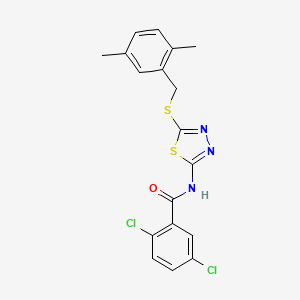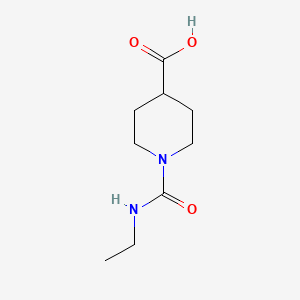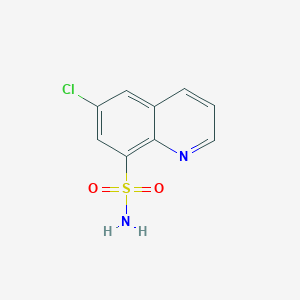
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as CX-5461, is a small-molecule inhibitor of RNA polymerase I that has been shown to have potential therapeutic applications in cancer treatment.
Scientific Research Applications
Antiallergic Activity N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide and its derivatives have been explored for their potential antiallergic properties. A study highlighted the preparation of a series of compounds, including tetrazole derivatives, to assess their effects on antiallergic activity. One compound demonstrated significant potency, being 85 times more effective than disodium cromoglycate in an animal model, suggesting a potential application in developing clinically useful antiallergic agents (Honma et al., 1983).
Heterocyclic Synthesis The compound is also relevant in the synthesis of heterocyclic compounds. Research has shown its utility in creating novel derivatives with potential applications in various fields. For instance, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, representing a new class of cyclic dipeptidyl ureas, demonstrates the compound's role in generating pseudopeptidic structures for further chemical and pharmaceutical exploration (Sañudo et al., 2006).
Catalytic Applications Investigations into catalytic processes have also revealed applications of this compound and its derivatives. A study on the oxidation of cyclohexane using a tetracopper(II) complex in an ionic liquid highlights the potential for improving catalytic efficiency in organic reactions. This research shows promise in developing more sustainable and efficient catalytic systems for industrial applications (Ribeiro et al., 2015).
Polymer Synthesis Furthermore, the compound's derivatives have been utilized in polymer chemistry, particularly in synthesizing novel polyimides with pyridine moieties. These polymers exhibit good solubility, thermal stability, and mechanical properties, making them suitable for advanced material applications. The development of these polyimides from aromatic dianhydride monomers derived from the compound underscores its versatility in material science (Wang et al., 2006).
properties
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O3S/c26-19(20-14-18-21-22-23-25(18)16-6-2-1-3-7-16)15-8-10-17(11-9-15)29(27,28)24-12-4-5-13-24/h8-11,16H,1-7,12-14H2,(H,20,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLFXJSGIFAGDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[1-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2362346.png)
![Ethyl 2-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2362347.png)


![[2-[3,4-Dichloroanilino]-1,3-thiazol-5-yl][2,4-dichlorophenyl]methanone](/img/structure/B2362351.png)

![2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2362355.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-(pyrrolidine-1-sulfonyl)furan-2-carboxamide](/img/structure/B2362356.png)
![3-[2-(4-Methoxyphenoxy)phenyl]acrylic acid](/img/structure/B2362358.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2362359.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2362360.png)
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2362361.png)